molecular formula C17H16N8O8 B1165888 Glutaraldehyde bis(2,4-dinitrophenylhydrazone) CAS No. 5085-07-4

Glutaraldehyde bis(2,4-dinitrophenylhydrazone)

Cat. No.: B1165888
CAS No.: 5085-07-4
M. Wt: 460.4 g/mol
InChI Key: QAUJHIMXYLFORD-LVTUVZGMSA-N
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Properties

CAS No.

5085-07-4

Molecular Formula

C17H16N8O8

Molecular Weight

460.4 g/mol

IUPAC Name

N-[(Z)-[(5Z)-5-[(2,4-dinitrophenyl)hydrazinylidene]pentylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C17H16N8O8/c26-22(27)12-4-6-14(16(10-12)24(30)31)20-18-8-2-1-3-9-19-21-15-7-5-13(23(28)29)11-17(15)25(32)33/h4-11,20-21H,1-3H2/b18-8-,19-9-

InChI Key

QAUJHIMXYLFORD-LVTUVZGMSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\CCC/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCCC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) typically involves the reaction of glutaraldehyde with 2,4-dinitrophenylhydrazine. This reaction forms a hydrazone derivative, which is a quaternary bis-derivative . The reaction conditions often include the use of catalytic amounts of acid to accelerate the amination reaction, which can be completed within 10 minutes in the presence of 100 mmol/L phosphoric acid . Industrial production methods may vary, but the fundamental synthetic route remains consistent.

Chemical Reactions Analysis

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphoric acid and 2-picoline borane . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This stability is due to the formation of C=N double bonds, which can be further reduced to C-N single bonds under specific conditions . The molecular targets and pathways involved in its action are primarily related to its reactivity with carbonyl compounds.

Comparison with Similar Compounds

Glutaraldehyde bis(2,4-dinitrophenylhydrazone) can be compared with other similar compounds, such as:

The uniqueness of Glutaraldehyde bis(2,4-dinitrophenylhydrazone) lies in its specific reactivity with glutaraldehyde, making it particularly useful for environmental and analytical chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutaraldehyde bis(2,4-dinitrophenylhydrazone)
Reactant of Route 2
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Glutaraldehyde bis(2,4-dinitrophenylhydrazone)

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